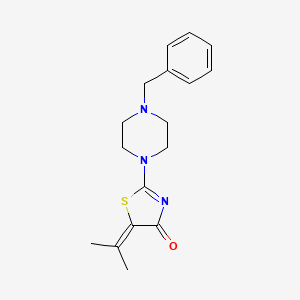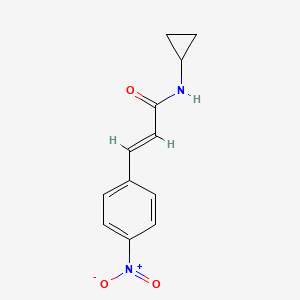
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-NITROPHENYL)ETHAN-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-NITROPHENYL)ETHAN-1-ONE is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-NITROPHENYL)ETHAN-1-ONE typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Reduction of the Indole Ring: The indole ring is then reduced to form the dihydroindole moiety. This can be achieved using catalytic hydrogenation or other reducing agents such as sodium borohydride.
Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The dihydroindole and nitrophenyl groups are coupled through an ethanone bridge using a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-NITROPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The dihydroindole moiety can be oxidized to form the corresponding indole derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions, or sodium dithionite.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, sulfuric acid for sulfonation.
Major Products:
Oxidation: Indole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated nitrophenyl derivatives.
科学的研究の応用
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-NITROPHENYL)ETHAN-1-ONE has several scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases.
Biological Studies: As a probe to study biological pathways and mechanisms, particularly those involving indole derivatives.
Material Science: As a building block for the synthesis of novel materials with unique electronic and optical properties.
Chemical Biology: As a tool to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-NITROPHENYL)ETHAN-1-ONE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitrophenyl group can participate in redox reactions, while the dihydroindole moiety can interact with aromatic residues in proteins, influencing their function. The exact pathways and targets would vary based on the biological context and the specific disease or condition being studied.
類似化合物との比較
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-NITROPHENYL)ETHAN-1-ONE: Similar structure but with the nitro group in the para position.
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-AMINOPHENYL)ETHAN-1-ONE: Similar structure but with an amino group instead of a nitro group.
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-HYDROXYPHENYL)ETHAN-1-ONE: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness: 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-NITROPHENYL)ETHAN-1-ONE is unique due to the specific positioning of the nitro group, which can influence its electronic properties and reactivity. The combination of the dihydroindole and nitrophenyl moieties also provides a distinct scaffold for further functionalization and exploration in various scientific fields.
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-16(11-13-6-2-4-8-15(13)18(20)21)17-10-9-12-5-1-3-7-14(12)17/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVAARIVVFOWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B5808208.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5808224.png)
![(2E)-2-(1,3-benzodioxol-5-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile](/img/structure/B5808229.png)
![3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5808238.png)
![N-benzyl-2-(6,12,12-trimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetamide](/img/structure/B5808242.png)

![N-[4-(2-Pyridin-3-yl-thiazol-4-yl)-phenyl]-acetamide](/img/structure/B5808255.png)

![2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5808268.png)
![1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5808269.png)
